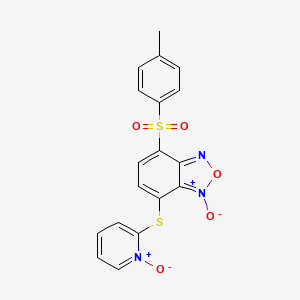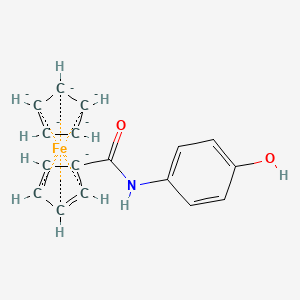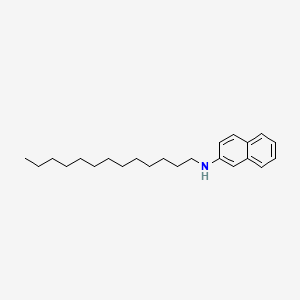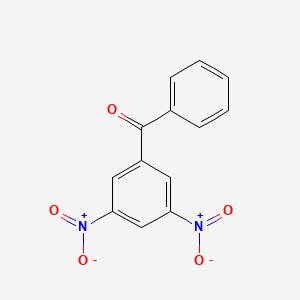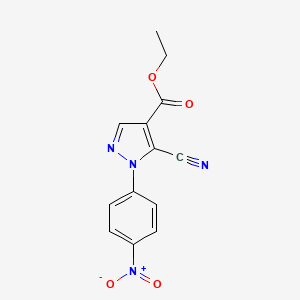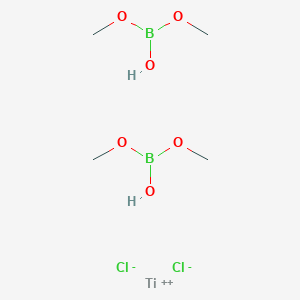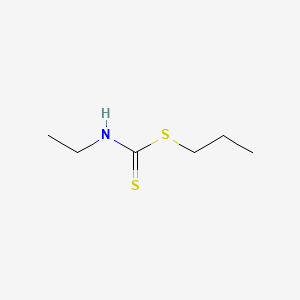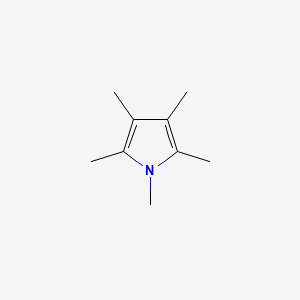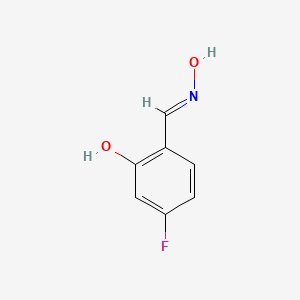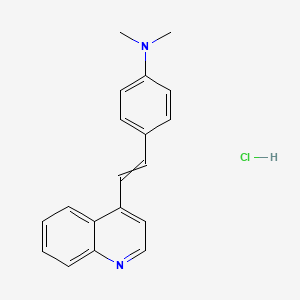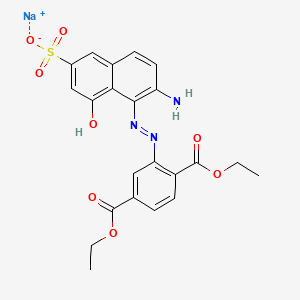
Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is a complex organic compound with the molecular formula C22H21N3O8SNa and a molecular weight of 509.50 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate involves a multi-step process. The primary steps include:
Diazotization: The starting material, 2-amino-8-hydroxy-6-sulfonatonaphthalene, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with diethyl terephthalate under alkaline conditions to form the azo compound.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
In industrial settings, the production of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate involves its ability to form stable complexes with metal ions and other molecules. The azo group (-N=N-) plays a crucial role in its binding properties, allowing it to interact with various molecular targets. The sulfonate group enhances its solubility in water, making it suitable for aqueous applications.
Comparison with Similar Compounds
Similar Compounds
- Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]benzoate
- Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]phthalate
Uniqueness
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate is unique due to its specific structural features, such as the presence of the terephthalate moiety, which imparts distinct chemical and physical properties. This compound exhibits superior stability and solubility compared to its analogs, making it highly valuable in various applications.
Properties
CAS No. |
73309-51-0 |
|---|---|
Molecular Formula |
C22H20N3NaO8S |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2,5-bis(ethoxycarbonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H21N3O8S.Na/c1-3-32-21(27)13-5-7-15(22(28)33-4-2)17(10-13)24-25-20-16(23)8-6-12-9-14(34(29,30)31)11-18(26)19(12)20;/h5-11,26H,3-4,23H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
OGANMMJCDWWWJR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


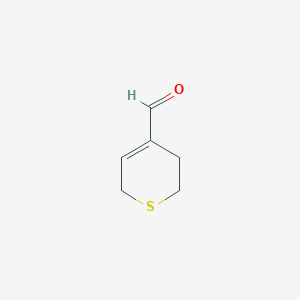
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
